N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with chloro and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,5-dimethoxyaniline and 2-chlorobenzene sulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and methoxy groups on the phenyl rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting various cellular processes, such as protein synthesis and cell division.
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide: This compound shares structural similarities but differs in its quinoline core, leading to distinct chemical and biological properties.
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)acetamide: Another related compound with an acetamide group instead of a methanesulfonamide group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C15H15Cl2NO4S |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-21-14-8-13(15(22-2)7-12(14)17)18-23(19,20)9-10-5-3-4-6-11(10)16/h3-8,18H,9H2,1-2H3 |
InChI Key |
CNQAIDYYHDBREA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)CC2=CC=CC=C2Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.